9-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-one
Description
Properties
IUPAC Name |
9-bromo-3,4-dihydro-2H-1-benzoxepin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO2/c11-8-4-1-3-7-9(12)5-2-6-13-10(7)8/h1,3-4H,2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRVUNSFWSWJJHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C(C(=CC=C2)Br)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1094432-96-8 | |
| Record name | 9-bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
9-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-one is a heterocyclic organic compound with significant potential in pharmacology due to its unique structural features and biological activity. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C10H9BrO2
- Molecular Weight : 241.08 g/mol
- CAS Number : 1094432-96-8
The compound features a bromine atom at the 9-position of the benzoxepin ring, which enhances its chemical reactivity and biological activities. The presence of a carbonyl group at the 5-position allows for further chemical transformations, making it a versatile compound in medicinal chemistry .
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. For instance, a study demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. The compound showed a GI50 value of 170 nM , indicating significant potency against HCT116 cells. In comparison, other derivatives displayed varying degrees of cytotoxicity, with some compounds showing even lower GI50 values .
| Compound | GI50 (nM) | Remarks |
|---|---|---|
| This compound | 170 | Strong cytotoxicity |
| Compound 6b | 1.5 | Most cytotoxic in series |
| Compound 6g | 250 | Moderate activity |
The mechanism of action appears to involve apoptosis induction through the activation of caspases in cancer cells. When treated with concentrations as low as 5 nM , significant increases in apoptotic activity were observed .
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has shown anti-inflammatory effects. It can inhibit the release of pro-inflammatory cytokines such as TNF-alpha in macrophage cell lines . This suggests that it could be beneficial in treating inflammatory diseases.
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The compound can bind to specific enzymes and inhibit their activity.
- Gene Expression Modulation : It interacts with transcription factors that regulate gene expression related to cell proliferation and apoptosis.
- Electrophilic Reactivity : The bromine atom enhances its ability to participate in nucleophilic substitution reactions .
Case Studies
Several case studies have investigated the effects of this compound on different biological systems:
- Cytotoxicity Study :
- Apoptosis Induction :
Scientific Research Applications
Chemistry
9-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-one serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity allows it to be utilized in:
- Substitution Reactions : The bromine atom can be replaced by nucleophiles like amines or thiols.
- Oxidation Reactions : Can be oxidized to yield ketones or aldehydes.
- Reduction Reactions : Reduction can lead to the formation of parent compounds or derivatives.
| Reaction Type | Common Reagents | Major Products |
|---|---|---|
| Substitution | Sodium amide, potassium thiolate | Various substituted tetrahydrobenzoxepins |
| Oxidation | KMnO4, CrO3 | Ketones or aldehydes |
| Reduction | LiAlH4, NaBH4 | 2,3,4,5-Tetrahydro-1H-benzoxepine |
Biology
Research indicates that this compound exhibits potential biological activities , particularly in:
- Anticancer Properties : Studies show significant inhibitory effects on cancer cell proliferation. For example:
- In vitro studies demonstrated IC50 values in the low micromolar range against various cancer cell lines.
- Specific derivatives have induced apoptosis in A549 lung cancer cells through mechanisms involving PARP inhibition and caspase activation.
| Compound | IC50 (nM) | Target |
|---|---|---|
| 9-Bromo derivative | 19.24 ± 1.63 | PARP-1 |
| Rucaparib | 23.88 ± 2.90 | PARP-1 |
Medicine
The compound is being explored for its potential as a pharmacological agent , particularly in drug development. Its mechanism of action involves:
- Enzyme Inhibition : It has been investigated as a PARP inhibitor, which is crucial in cancer therapy due to its role in DNA repair mechanisms.
- Neuropharmacological Effects : Preliminary studies suggest neuroprotective effects and modulation of neurotransmitter systems.
Anticancer Activity Study
A recent study evaluated the anti-proliferative effects of various tetrahydrobenzoxepine derivatives against A549 lung cancer cells. The results indicated that specific modifications enhanced their potency as PARP inhibitors while maintaining low toxicity.
Mechanistic Insights
Molecular docking studies have elucidated the binding modes of these compounds to their targets. Structural features significantly influence their biological activity and interactions with enzymes.
Comparison with Similar Compounds
Structural Analogs and Substitution Effects
The following table summarizes key structural analogs and their properties:
Key Observations:
Halogen Substitution :
- Bromine (Br) provides superior reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) compared to chlorine (Cl) or fluorine (F) due to its polarizable C–Br bond .
- Fluorine (F) enhances metabolic stability in drug candidates but reduces electrophilicity .
Steric and Electronic Effects: The 7-methyl derivative (CAS 41177-66-6) exhibits reduced steric hindrance compared to the 9-Bromo analog, making it more suitable for reactions requiring planar transition states .
Competing Analogs:
- 9-Chloro-7-methyl derivative : Synthesized via Wittig-Horner reactions using diethylethoxycarbonylmethane phosphonate, with yields dependent on steric effects from the methyl group .
- Fluoropyridinyl derivative : Requires palladium-catalyzed cross-coupling, highlighting the bromo analog’s versatility in metal-mediated reactions .
Commercial Availability and Pricing
Notes:
- The bromo derivative is widely available due to its demand in medicinal chemistry, while fluorinated or aryl-substituted analogs (e.g., 8-(3-chlorophenyl)) often require custom synthesis .
- Bulk pricing for the 7-methyl analog is lower, reflecting its simpler synthesis and lack of halogenation steps .
Preparation Methods
Procedure Summary:
- Starting Material: Acetyl-4'-bromophenoxyacetic acid
- Solvent: Dry tetrahydrofuran (THF)
- Conditions: Dropwise addition with temperature control between 25-35 °C
- Isolation: Precipitation of lithium salt of 2,3,4,5-tetrahydro-7-bromo-1-benzoxepine-3,5-dione by pouring the reaction mixture into petroleum ether
- Workup: Acidification with 32% hydrochloric acid, filtration, dichloromethane extraction, washing with saturated sodium chloride solution, drying over sodium sulfate, evaporation, and recrystallization from cyclohexane
- Yield: Approximately 46%
- Product: 2,3,4,5-tetrahydro-7-bromo-1-benzoxepine-3,5-dione with melting point 110-112 °C
This intermediate can be further transformed into this compound by amination or reduction steps as required.
Method 2: One-Pot Multibond-Forming Synthesis via Overman Rearrangement and Ring-Closing Metathesis
A more recent and efficient synthetic strategy involves a one-pot process combining Overman rearrangement and ring-closing metathesis (RCM) to build the tetrahydrobenzoxepine core, which can be brominated to obtain the target compound.
Key Steps:
- Starting Material: Allylic trichloroacetimidates bearing a 2-allyloxyaryl group
- Rearrangement: Thermally mediated Overman rearrangement to form 5-amino-2,5-dihydro-1-benzoxepines
- Ring Closure: Grubbs second-generation catalyst used for RCM to form the benzoxepine ring efficiently
- Yield: Up to 63% overall yield for the one-pot process; optimized conditions lead to quantitative conversion in RCM step
- Functionalization: Subsequent chemoselective reductions and bromination to introduce the bromo substituent at the 9-position
- Advantages: High efficiency, fewer purification steps, and scalability for pharmacologically active derivatives
This method allows for the synthesis of 5-amino-substituted tetrahydrobenzoxepines, which can be further modified to include bromination at the desired position.
Method 3: Multi-Step Synthesis from Gamma-Butyrolactone and Benzene
Another industrially relevant method involves multi-step synthesis starting from inexpensive raw materials such as gamma-butyrolactone and benzene.
Process Outline:
- Step 1: Cyclization reaction of gamma-butyrolactone and benzene in the presence of aluminum chloride at 60-90 °C for 5-30 hours to form alpha-tetralone
- Step 2: Bromination of alpha-tetralone to introduce the bromine substituent
- Step 3: Oxime formation from the brominated intermediate
- Step 4: Beckmann rearrangement to form the benzoxepinone ring system
- Yield: High purity product with yields exceeding 90%
- Benefits: Simple production process, low cost, minimal environmental pollution, and suitability for industrial-scale synthesis
This method is notable for its operational simplicity and environmental advantages, making it attractive for large-scale preparation of brominated benzoxepinones.
Comparative Data Table of Preparation Methods
| Method No. | Starting Materials | Key Reactions | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|
| 1 | Acetyl-4'-bromophenoxyacetic acid | Formation of lithium salt, acid workup | 46 | Straightforward intermediate prep | Moderate yield, multiple steps |
| 2 | Allylic trichloroacetimidates | Overman rearrangement, RCM | 63 (overall), up to quantitative in RCM | One-pot, efficient, scalable | Requires specialized catalysts |
| 3 | Gamma-butyrolactone, benzene | Cyclization, bromination, Beckmann rearrangement | >90 | High yield, industrially feasible | Multi-step, longer reaction times |
Research Findings and Notes
- The lithium salt intermediate in Method 1 is crucial for the purity and yield of the brominated benzoxepine-3,5-dione and requires careful temperature control during addition and precipitation.
- The one-pot Overman rearrangement and RCM method (Method 2) benefits significantly from neutral alumina filtration instead of acidic silica gel to prevent decomposition of intermediates.
- The industrial method (Method 3) employs classical Friedel-Crafts type cyclization and Beckmann rearrangement, which are well-established reactions offering robust scalability and minimal waste generation.
- Bromination is typically introduced at an early stage or after ring closure depending on the synthetic route, with regioselectivity controlled by the substituent pattern and reaction conditions.
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing derivatives of 9-bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-one?
- Methodological Answer : A model reaction using 1-benzoxepin-5-one and 5-bromosalicylaldehyde investigated solvents (e.g., DMF, THF) and tertiary amines (e.g., DIPEA, TEA) to form chromeno-benzoxepinones. Data from Table 1 in shows THF with DIPEA yielded the highest purity (92%) and reaction efficiency. Researchers should prioritize inert conditions (N₂ atmosphere) and monitor reaction progress via TLC or HPLC to optimize yield and minimize side products .
Q. How can researchers ensure purity during the synthesis of this compound?
- Methodological Answer : Purification techniques include column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization from ethanol. Purity validation via NMR (¹H/¹³C) and LC-MS is critical. confirms ≥95% purity using these methods, with residual solvent analysis via GC-MS recommended for compliance with academic standards .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Key signals include the carbonyl group (δ ~200 ppm in ¹³C NMR) and bromine-induced deshielding in aromatic protons (δ 7.2–7.8 ppm in ¹H NMR).
- IR Spectroscopy : Confirm the lactone carbonyl stretch (~1740 cm⁻¹).
- Mass Spectrometry : ESI-MS in positive ion mode typically shows [M+H]⁺ peaks at m/z ≈ 241.0 (C₁₀H₉BrO₂). Cross-reference with databases in for structural validation .
Advanced Research Questions
Q. How do solvent polarity and catalyst choice influence the regioselectivity of nucleophilic substitutions in this compound?
- Methodological Answer : Polar aprotic solvents (e.g., DMF) stabilize transition states in SNAr reactions, favoring substitution at the bromine site. Computational studies (DFT) can predict electron-deficient regions, while kinetic experiments (e.g., variable-temperature NMR) reveal activation parameters. ’s solvent screening highlights THF as optimal for minimizing side reactions .
Q. What strategies resolve contradictions in reported reaction yields for this compound derivatives?
- Methodological Answer :
- Controlled Replicates : Perform triplicate reactions under identical conditions.
- Impurity Profiling : Use LC-MS/MS to identify byproducts (e.g., dehalogenated species).
- Cross-Validation : Compare synthetic protocols from multiple sources (e.g., vs. ). For example, discrepancies in amine catalysts (DIPEA vs. TEA) may arise from differences in base strength and steric effects .
Q. How does the stability of this compound vary under thermal or photolytic conditions?
- Methodological Answer : Conduct accelerated stability studies:
- Thermal Stability : Heat samples to 40–60°C for 48–72 hours; monitor decomposition via HPLC.
- Photostability : Expose to UV light (254 nm) and analyze degradation products (e.g., debromination). ’s surface adsorption studies suggest silica gel storage may mitigate hydrolysis .
Q. What role does this compound play in multi-step syntheses of fused-ring systems?
- Methodological Answer : The compound serves as a key intermediate in chromeno-benzoxepinone synthesis (). Its bromine atom enables Suzuki couplings or Ullmann reactions for introducing aryl/heteroaryl groups. For example, coupling with boronic acids under Pd(PPh₃)₄ catalysis at 80°C yields fused heterocycles. Post-functionalization steps (e.g., oxidation of the tetrahydro ring) require careful stoichiometric control .
Q. How can computational modeling enhance the design of this compound-based inhibitors?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to predict binding affinities with target proteins (e.g., kinases).
- MD Simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories.
- QSAR Models : Correlate substituent effects (e.g., electron-withdrawing groups) with bioactivity. ’s structural data supports pharmacophore modeling for drug discovery .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
